molecular formula C7H9N3O2 B1425914 N-Methoxy-N-methylpyrimidine-5-carboxamide CAS No. 823189-68-0

N-Methoxy-N-methylpyrimidine-5-carboxamide

Cat. No. B1425914
M. Wt: 167.17 g/mol
InChI Key: MSEDKFGMGPCVAF-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

4-chlorophenylmagnesium bromide (1 M in Et2O, 4.53 mL, 4.53 mmol) was added to a solution of crude N-methoxy-N-methylpyrimidine-5-carboxamide (505 mg, 3.02 mmol, Intermediate 28, step a) in THF at 0° C. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The reaction was quenched by addition of saturated aqueous NH4Cl, diluted with water, and extracted three times with EtOAc. The organic phase was dried (Na2SO4), filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, gradient 1-5% MeOH-DCM), affording impure title compound which was used without further purification.
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.CON(C)[C:13]([C:15]1[CH:16]=[N:17][CH:18]=[N:19][CH:20]=1)=[O:14]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:13]([C:15]2[CH:16]=[N:17][CH:18]=[N:19][CH:20]=2)=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.53 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C=1C=NC=NC1)C
Name
Intermediate 28
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, gradient 1-5% MeOH-DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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